2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-10(14)6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDQLRXJVMQIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355039 | |
| Record name | 1H-Benzimidazole-2-acetamide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91600-51-0 | |
| Record name | 1H-Benzimidazole-2-acetamide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Approaches and Methodological Advancements for 2 1h Benzo D Imidazol 2 Yl N Methylacetamide
Classical and Modern Synthetic Routes to Benzimidazole (B57391) Scaffolds
The benzimidazole ring system is a cornerstone of many therapeutic agents. ctppc.org Its synthesis has been a subject of extensive research, leading to a variety of classical and modern methodologies. semanticscholar.org The most common starting material for these syntheses is an appropriately substituted o-phenylenediamine (B120857). researchgate.net
Condensation Reactions for 2-Substituted Benzimidazoles
The most direct and widely utilized method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with various carbonyl-containing compounds. nih.gov This approach, often referred to as the Phillips condensation, traditionally involves reacting o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, acid chlorides, or nitriles) under harsh conditions, like high temperatures or strongly acidic media. nih.govlongdom.org
Modern advancements have introduced a plethora of catalysts and milder reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. These methods frequently involve the one-pot condensation of o-phenylenediamines with aldehydes. researchgate.netacs.org Various catalytic systems, including Lewis acids like Sc(OTf)₃, Brønsted acids, and heterogeneous catalysts, have been employed to facilitate this transformation. researchgate.net For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to effectively catalyze the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from aldehydes at ambient conditions without the need for additional oxidants. mdpi.com
| Catalyst/Reagent | Carbonyl Source | Conditions | Key Advantages |
| Traditional Methods | |||
| None (High Temp) | Carboxylic Acids | Reflux in 4N HCl | Established, simple procedure |
| Polyphosphoric Acid (PPA) | Carboxylic Acids | 200 °C | Good for less reactive acids |
| Modern Methods | |||
| Sc(OTf)₃ | Aldehydes | Ethanol, RT | High chemoselectivity, mild conditions researchgate.net |
| H₂O₂/HCl | Aldehydes | Acetonitrile, RT | Short reaction times, excellent yields organic-chemistry.org |
| Supported AuNPs | Aldehydes | CHCl₃:MeOH, RT | Heterogeneous, oxidant-free, high yields nih.govmdpi.com |
| Er(OTf)₃ | Aldehydes | Solvent-free, MW | Rapid (5-10 min), high yields, eco-friendly nih.gov |
| Lactic Acid | Aldehydes | 80 °C | Biocompatible medium, scalable iosrjournals.org |
The direct condensation with aldehydes can present selectivity challenges, potentially forming 1,2-disubstituted benzimidazoles as byproducts. iosrjournals.org However, careful selection of catalysts and reaction conditions can steer the reaction towards the desired 2-substituted product. iosrjournals.org For the synthesis of the target molecule, a suitable starting material would be o-phenylenediamine and a derivative of glyoxylic acid or a related two-carbon aldehyde equivalent, followed by subsequent amidation.
Cyclization Strategies and Their Optimization
Beyond direct condensation, various cyclization strategies offer alternative pathways to the benzimidazole scaffold. These methods often involve forming one of the C-N bonds of the imidazole (B134444) ring in a distinct cyclization step.
One prominent modern strategy is the reductive cyclization of N-acylated o-nitroanilines. eurekaselect.com This one-pot method involves the acylation of an o-nitroaniline followed by catalytic hydrogenation. The reduction of the nitro group to an amine is immediately followed by intramolecular cyclization and dehydration to form the benzimidazole ring. This approach is advantageous as it avoids handling the often unstable o-phenylenediamine intermediates and is compatible with functional groups that are sensitive to acidic conditions or oxidative environments. eurekaselect.com
Oxidative cyclization of N-aryl amidines or anilines is another powerful technique. nih.gov These reactions can be promoted by transition metals or even metal-free reagents like hypervalent iodine. rsc.org For instance, molecular iodine under basic conditions can facilitate the intramolecular C-H amidation of crude imines (formed from o-phenylenediamine and aldehydes) to yield N-protected benzimidazoles. organic-chemistry.org
Optimization of these cyclization reactions often involves leveraging technology to improve efficiency. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes and improve yields, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov The choice of catalyst is also critical for optimization; for instance, erbium triflate (Er(OTf)₃) has been found to be a highly efficient catalyst for the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles. nih.gov
Formation of the N-Methylacetamide Moiety: Coupling and Amidation Techniques
The formation of the amide bond in the N-methylacetamide side chain is a critical step in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide. This transformation is typically achieved by coupling a carboxylic acid precursor, namely 2-(1H-benzo[d]imidazol-2-yl)acetic acid, with methylamine (B109427).
Peptide Coupling Reagents in Amide Bond Formation
A well-established and reliable method for forming amide bonds is the use of stoichiometric peptide coupling reagents. ucl.ac.uk These reagents activate the carboxylic acid group, making it highly susceptible to nucleophilic attack by the amine. fishersci.co.uk The fundamental principle involves the in-situ generation of a highly activated ester. fishersci.co.uk
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comamericanpeptidesociety.org To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. americanpeptidesociety.orgbachem.com
Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and lead to rapid coupling. sigmaaldrich.com
Aminium/Uronium Salts: Reagents like HBTU, HATU, and HCTU are among the most popular and effective for difficult couplings, generating active esters that react readily with amines. peptide.comsigmaaldrich.com HATU is particularly reactive due to the nature of its HOAt leaving group. sigmaaldrich.com
| Reagent Class | Example(s) | Activating Principle | Common Additives |
| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | HOBt, HOSu |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms activated phosphonium esters | None required |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms activated aminium/uronium esters | None required |
While effective, these methods generate stoichiometric amounts of byproducts, which can complicate purification and are less atom-economical. ucl.ac.uk
Catalytic Amidation Methodologies
In the pursuit of more sustainable synthetic methods, direct catalytic amidation has emerged as a powerful alternative to classical coupling reagents. catalyticamidation.info This approach involves the direct reaction of a carboxylic acid and an amine to form an amide, with water as the only byproduct. rsc.org
Boron-based catalysts, such as boric acid, boronic acids, and borate (B1201080) esters, are the most commonly reported catalysts for this transformation. ucl.ac.ukcatalyticamidation.info The reaction typically requires the removal of water, which can be achieved azeotropically (e.g., with a Dean-Stark apparatus) or by using dehydrating agents like molecular sieves. ucl.ac.ukcatalyticamidation.info The use of molecular sieves often allows the reaction to proceed at lower temperatures. ucl.ac.uk While less nucleophilic amines can be challenging substrates, catalysts like B(OCH₂CF₃)₃ have shown high reactivity and broad scope. catalyticamidation.info
These catalytic methods offer significant advantages in terms of waste reduction and simplified purification. catalyticamidation.info The direct synthesis of N-methylacetamide from acetic acid and methylamine, a process used in industrial settings, exemplifies this direct amidation approach, typically carried out at elevated temperatures. google.comgoogle.comchemicalbook.com
Chemoselective Transformations and Functional Group Compatibility in Synthesis
Throughout the synthesis of this compound, maintaining chemoselectivity and ensuring compatibility with various functional groups are paramount. This is particularly relevant if the benzimidazole core is substituted with other functionalities.
A key challenge in benzimidazole synthesis from o-phenylenediamines and aldehydes is controlling the selectivity between the formation of 2-substituted and 1,2-disubstituted products. iosrjournals.org The use of specific catalysts, such as Sc(OTf)₃, can provide high chemoselectivity for the desired 2-substituted or 1,2-disubstituted scaffolds depending on the reaction conditions. researchgate.netresearchgate.net Similarly, heterogeneous catalysts like supported gold nanoparticles have demonstrated excellent selectivity for 2-substituted benzimidazoles. mdpi.com
Modern catalytic systems are often designed with broad functional group tolerance in mind. For example, transition metal-catalyzed dehydrogenative coupling reactions of o-phenylenediamines with primary alcohols can produce 2-substituted benzimidazoles while tolerating a wide array of functional groups on both substrates. organic-chemistry.orgrsc.org This compatibility is crucial as it allows for the synthesis of complex benzimidazole derivatives without the need for extensive use of protecting groups. The development of one-pot procedures, such as the reductive cyclization of nitroanilines, also highlights advances in functional group compatibility, enabling the synthesis of benzimidazoles with functionalities that might be sensitive to harsher, multi-step procedures. eurekaselect.com
Protection-Deprotection Strategies
In the multistep synthesis of benzimidazole derivatives, protecting groups are crucial for temporarily masking reactive sites, thereby preventing unwanted side reactions. This allows for chemical transformations to be carried out selectively on other parts of the molecule. The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal (deprotection) without affecting the rest of the molecule. wiley-vch.de
For the synthesis of the this compound scaffold, which originates from precursors like o-phenylenediamine, protection strategies could be applied to:
Amine Groups: One of the two amine groups in o-phenylenediamine can be temporarily protected to control N-alkylation or N-acylation, thus preventing the formation of isomeric byproducts and directing the synthesis towards a specific substitution pattern.
Benzimidazole Nitrogens: After the formation of the benzimidazole ring, the N-H protons are acidic and can react with bases or electrophiles. Protecting one or both of these nitrogens allows for selective functionalization at other positions of the molecule. researchgate.net
Common protecting groups for amines include benzyl (B1604629) groups, which are stable under many conditions and can be removed by catalytic hydrogenation, and acyl groups. wiley-vch.de The deprotection step is a key consideration; for instance, a Pd-catalyzed amination followed by deprotection has been developed for synthesizing 2-arylbenzimidazoles. researchgate.net The conditions for removing the protecting group must be mild enough to preserve the integrity of the final product.
Table 1: Examples of Protecting Groups Relevant to Benzimidazole Synthesis
| Functional Group to Protect | Protecting Group | Common Deprotection Conditions |
|---|---|---|
| Primary/Secondary Amine | Benzyl (Bn) | Catalytic Hydrogenation (H₂, Pd/C) |
| Primary/Secondary Amine | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., Trifluoroacetic Acid) |
| Imidazole N-H | Tosyl (Ts) | Strong base or reductive cleavage |
| Imidazole N-H | 2-(Trimethylsilyl)ethoxymethyl (SEM) | Fluoride (B91410) ion source (e.g., TBAF) |
Orthogonal Functionalization Approaches
Orthogonal functionalization is a sophisticated strategy that enables the selective modification of multiple functional groups within a molecule in any desired order. This is achieved by using protecting groups that can be removed under distinct, non-interfering conditions. This approach provides precise control over the synthesis of complex, multi-substituted benzimidazoles.
In the context of this compound analogues, orthogonal strategies are key to introducing diversity at various positions of the scaffold:
C2-Position: The side chain at the C2 position is typically introduced by condensing o-phenylenediamine with a carboxylic acid or its derivative.
N1-Position: The N1 position of the benzimidazole ring can be functionalized through alkylation or arylation.
Benzene (B151609) Ring: The benzene portion of the scaffold can be substituted at positions 4, 5, 6, and 7.
An orthogonal approach would allow a chemist to, for example, first synthesize the C2-acetamide side chain, then selectively functionalize the N1 position with one type of electrophile, and finally, perform a cross-coupling reaction on a halogenated benzene ring, all without unintended reactions at other sites. This relies on the careful selection of catalysts and protecting groups. researchgate.net For instance, copper and palladium catalysts are frequently used for N-arylation, while rhodium and nickel catalysts are employed for direct C-H activation at the C2 position. researchgate.net By choosing the right combination of catalysts and protecting groups, sequential transformations can be performed with high regioselectivity.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances, a critical consideration in pharmaceutical manufacturing. ijarsct.co.insphinxsai.com The synthesis of the benzimidazole scaffold has been a major focus for the application of these principles, leading to more sustainable and efficient methodologies. mdpi.comresearchgate.net
Solvent-Free and Aqueous Medium Syntheses
A primary goal of green chemistry is to reduce reliance on volatile and often toxic organic solvents. researchgate.net Significant progress has been made in synthesizing benzimidazole derivatives under solvent-free conditions or in environmentally benign solvents like water. sphinxsai.comnih.gov
Aqueous Syntheses: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Methodologies have been developed for synthesizing benzimidazoles in water, often mediated by a base like K₂CO₃ or catalyzed by organocatalysts such as L-proline. nih.govijrar.org These reactions can proceed at elevated temperatures to yield products in moderate to high yields, offering a valuable environmental and economic alternative to traditional methods. sphinxsai.comnih.gov
Solvent-Free Syntheses: Reactions conducted without any solvent, often referred to as "neat" or solid-state reactions, minimize waste and can lead to shorter reaction times and simpler work-up procedures. ijarsct.co.in Techniques like grinding the reactants or using microwave irradiation can facilitate these reactions. mdpi.comrsc.org For example, the condensation of o-phenylenediamines and aldehydes can be efficiently carried out under solvent-free conditions using various catalysts. rsc.orgsemanticscholar.org
Deep Eutectic Solvents (DES): An emerging green alternative involves using Deep Eutectic Solvents, which can act as both the reaction medium and a reagent. nih.gov A DES formed from choline (B1196258) chloride and o-phenylenediamine has been used for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, providing high yields and a simple work-up procedure involving dilution with water. nih.gov
Table 2: Comparison of Green Synthetic Methods for Benzimidazole Derivatives
Atom Economy and Process Efficiency Considerations
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thus minimizing waste. primescholars.com
The classical synthesis of benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid is an example of a reaction with high atom economy, as the only byproduct is water.
C₆H₄(NH₂)₂ + RCOOH → C₇H₅N₂R + 2H₂O
This contrasts with other synthetic methods, such as the Wittig reaction, which can have excellent chemical yields but poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide waste. primescholars.com
Process efficiency extends beyond atom economy to include factors like reaction time, energy consumption, and catalyst reusability. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and thereby lowering energy consumption compared to conventional heating. ijarsct.co.inmdpi.com
Catalyst Reusability: The development of heterogeneous or reusable catalysts is a key goal. rsc.org For instance, catalysts like ZrO₂–Al₂O₃ solid acids and various nanoparticles have been employed in benzimidazole synthesis and can be recovered and reused for multiple reaction cycles without significant loss of activity, making the process more economical and sustainable. rsc.orgsemanticscholar.org
High-Throughput Synthesis and Combinatorial Approaches for Related Analogues
In drug discovery, the ability to rapidly synthesize and screen large numbers of structurally related compounds (analogues) is essential for identifying new therapeutic agents. mdpi.comresearchgate.net High-throughput synthesis and combinatorial chemistry are powerful strategies for generating such "libraries" of benzimidazole derivatives. acs.orgnih.gov
High-throughput synthesis (HTS) often employs automation and parallel processing to perform many reactions simultaneously. prf.org Methods like microwave-assisted synthesis and microdroplet synthesis are well-suited for HTS. prf.orgresearchgate.net Microdroplet synthesis, which occurs in charged microdroplets from an electrospray ion source, offers an accelerated, metal-free method for producing benzimidazoles under ambient conditions. prf.org
Combinatorial chemistry involves the systematic combination of a variety of molecular "building blocks" to create a large library of diverse compounds. acs.orgbenthamdirect.com For benzimidazole analogues, diversity can be introduced at multiple positions. A common approach is liquid-phase combinatorial synthesis (LPCS), which uses a soluble polymer support like polyethylene (B3416737) glycol (PEG). acs.orgnih.gov The growing molecule is attached to the polymer, allowing for simple purification by precipitation and filtration after each reaction step. At the end of the synthesis, the final products are cleaved from the support in high yield and purity. nih.govbenthamdirect.com
This strategy allows for the creation of libraries with multiple points of diversity. For example, by reacting a set of different o-phenylenediamines with a set of different carboxylic acids or aldehydes, a large matrix of unique benzimidazole analogues can be efficiently generated. acs.orgacs.org
Table 3: Building Blocks for Combinatorial Synthesis of Benzimidazole Analogues
| Scaffold Position | Building Block Type | Example Reactants | Resulting Diversity |
|---|---|---|---|
| Benzene Ring (Positions 4,5,6,7) | Substituted o-phenylenediamines | 4-Fluoro-o-phenylenediamine, 4-Methyl-o-phenylenediamine | Variation in aromatic substituents (e.g., electron-donating/withdrawing groups) |
| C2-Position | Carboxylic Acids / Aldehydes | Phenylacetic acid, 4-Chlorobenzaldehyde, Cyclohexanecarboxylic acid | Variation in the side chain attached to the imidazole ring |
| N1-Position | Alkyl / Aryl Halides | Benzyl bromide, Ethyl iodide, 4-Fluorobenzoyl chloride | N-alkylation or N-acylation of the imidazole ring |
Advanced Spectroscopic and Diffraction Methodologies for Elucidation of Molecular Architecture of 2 1h Benzo D Imidazol 2 Yl N Methylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
For 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide, ¹H and ¹³C NMR are foundational. The ¹H NMR spectrum would reveal distinct signals for the protons on the benzimidazole (B57391) ring, the methylene (B1212753) bridge (-CH₂-), and the N-methyl group (-NH-CH₃). The chemical shifts of the aromatic protons (typically δ 7.0-8.0 ppm) are influenced by the fused ring system, while the methylene protons would appear as a singlet, likely in the δ 3.5-4.5 ppm range, deshielded by the adjacent benzimidazole and carbonyl groups. The N-methyl protons would present as a doublet (if coupled to the amide proton) or a singlet around δ 2.7-3.0 ppm. The amide (N-H) proton signal would likely be broad and its chemical shift highly dependent on solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon environment. Key signals would include the carbonyl carbon (C=O) around δ 170 ppm, the carbons of the benzimidazole ring (δ 110-155 ppm), the methylene carbon, and the N-methyl carbon. The unique chemical shifts allow for the unambiguous identification of the carbon skeleton.
Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
To move beyond simple 1D spectra and establish definitive structural assignments, a suite of two-dimensional (2D) NMR experiments is essential. These techniques reveal correlations between nuclei, painting a detailed picture of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY would be crucial for assigning the coupled protons within the aromatic system of the benzimidazole ring, confirming the connectivity of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (e.g., from the -CH₂- and -CH₃ groups) to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC could show correlations from the methylene protons to the C2 and carbonyl carbons, and from the N-methyl protons to the carbonyl carbon, thus confirming the entire acetamide (B32628) linkage to the benzimidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY data can provide insights into the molecule's preferred conformation and three-dimensional structure.
The following table illustrates the expected correlations from these 2D NMR experiments for the key structural fragments of the molecule.
| Technique | Correlated Nuclei | Expected Key Correlations for this compound | Purpose |
| COSY | ¹H – ¹H | Correlations between adjacent aromatic protons on the benzimidazole ring. | Establishes proton connectivity. |
| HSQC/HMQC | ¹H – ¹³C (1-bond) | Methylene protons ↔ Methylene carbon; N-methyl protons ↔ N-methyl carbon; Aromatic protons ↔ Aromatic carbons. | Assigns directly bonded C-H pairs. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Methylene protons ↔ C2 of benzimidazole; Methylene protons ↔ Carbonyl carbon; N-methyl protons ↔ Carbonyl carbon. | Connects molecular fragments. |
| NOESY | ¹H – ¹H (through space) | Potential correlations between methylene protons and aromatic protons at positions 4/7, depending on conformation. | Determines spatial proximity and conformation. |
Solid-State NMR Applications for Polymorph Analysis
In the solid state, molecules can pack in different crystal lattices, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Solid-State NMR (SSNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a powerful technique for studying polymorphism. niscair.res.inpreprints.org Because prototropic tautomerism is suppressed in the solid state, SSNMR can distinguish between different tautomeric forms or conformations that may be averaged in solution. researchgate.netnih.gov For this compound, distinct ¹³C chemical shifts would be observed for different polymorphs due to variations in molecular packing and intermolecular interactions, such as hydrogen bonding involving the amide and imidazole (B134444) N-H groups. niscair.res.innih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide valuable information about molecular structure, conformation, and intermolecular interactions like hydrogen bonding.
Correlation of Vibrational Modes with Specific Molecular Fragments
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its molecular fragments.
N-H Stretching: The benzimidazole and amide N-H groups will exhibit stretching vibrations, typically in the 3100-3400 cm⁻¹ region. The exact position and broadness of these bands are sensitive indicators of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.
C=O Stretching (Amide I): The carbonyl group of the N-methylacetamide moiety gives rise to a very strong and characteristic absorption band, known as the Amide I band, typically between 1630 and 1680 cm⁻¹. Its frequency is sensitive to conformation and hydrogen bonding.
N-H Bending and C-N Stretching (Amide II): This is another characteristic amide band, appearing between 1510 and 1570 cm⁻¹, resulting from a mix of N-H in-plane bending and C-N stretching.
C=N and C=C Stretching: Vibrations from the benzimidazole ring, involving C=N and C=C stretching, are expected in the 1400-1620 cm⁻¹ region.
A summary of expected key vibrational modes is provided in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Method |
| N-H Stretching | Imidazole & Amide | 3100 - 3400 | IR, Raman |
| Aromatic C-H Stretching | Benzene (B151609) Ring | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretching | -CH₂- and -CH₃ | 2850 - 3000 | IR, Raman |
| C=O Stretching (Amide I) | Amide | 1630 - 1680 | IR (Strong), Raman |
| N-H Bending (Amide II) | Amide | 1510 - 1570 | IR, Raman |
| C=N / C=C Stretching | Benzimidazole Ring | 1400 - 1620 | IR, Raman |
Application in Intermolecular Interaction Probing
The frequencies of N-H and C=O stretching vibrations are particularly sensitive to hydrogen bonding. msu.edu In concentrated solutions or the solid state, this compound can form intermolecular hydrogen bonds (e.g., N-H···O=C or N-H···N). The formation of these bonds typically causes a red-shift (a shift to lower frequency) and broadening of the N-H stretching band and a red-shift of the Amide I (C=O) band. By comparing spectra in different solvents or between the solution and solid phases, the nature and extent of these crucial intermolecular interactions can be thoroughly investigated.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₁N₃O), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.
Upon ionization, typically using methods like Electrospray Ionization (ESI), the molecule can be subjected to fragmentation in the mass spectrometer (tandem mass spectrometry or MS/MS). Analyzing the resulting fragment ions provides valuable structural information that corroborates data from NMR and vibrational spectroscopy.
The fragmentation of this compound would likely proceed through characteristic pathways:
Alpha-Cleavage: Cleavage of the bond between the methylene group and the benzimidazole ring is a probable fragmentation pathway.
Amide Bond Cleavage: The C-N bond in the amide group is another likely point of fragmentation.
Loss of Small Molecules: The initial molecular ion may lose stable neutral molecules such as CO or ketene (B1206846) (CH₂=C=O).
Studying these fragmentation patterns helps to piece together the molecular structure by identifying stable fragment ions and characteristic neutral losses, thereby confirming the connectivity of the benzimidazole and N-methylacetamide moieties.
Ionization Techniques (ESI, MALDI) and Their Applicability
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. For molecules like this compound, "soft" ionization techniques are preferred to prevent fragmentation and preserve the molecular ion for detection.
Electrospray Ionization (ESI) is a highly suitable method for analyzing benzimidazole derivatives. researchgate.net It involves dissolving the analyte in a polar solvent and spraying it through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules ([M+H]⁺) into the gas phase. This gentle process typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the target compound.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique. youtube.com In MALDI, the analyte is co-crystallized with a matrix material, often an organic acid like α-cyano-4-hydroxycinnamic acid. nih.gov A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as intact, ionized species. youtube.comnih.gov While ESI is generally more common for small molecules, MALDI can be advantageous for certain samples and can provide complementary information. nih.govmdpi.com The choice between ESI and MALDI often depends on the specific instrumentation available and the sample's characteristics. youtube.com
Accurate Mass Measurement and Isotopic Pattern Verification
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which are invaluable for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be confidently assigned. This is a significant advantage over low-resolution MS, which can only provide the nominal molecular weight.
Furthermore, the isotopic pattern of the molecular ion peak cluster in the mass spectrum serves as a powerful confirmation of the elemental composition. nih.gov The relative abundances of the isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) create a characteristic pattern that can be compared to the theoretical pattern calculated for the proposed molecular formula. nih.govnih.gov This verification step adds a high degree of certainty to the structural assignment. researchgate.netarxiv.org For this compound (C₁₀H₁₁N₃O), the expected isotopic distribution would be a key feature to confirm its identity.
X-ray Diffraction (Single Crystal and Powder) for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Both single-crystal and powder X-ray diffraction techniques provide crucial information about the molecular and supramolecular structure of this compound.
Crystallization Techniques and Crystal Growth Optimization
Obtaining high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. Several techniques can be employed for the crystallization of benzimidazole derivatives:
Slow Evaporation: This is one of the most common and straightforward methods. ej-eng.orgnih.gov A saturated solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at a constant temperature. ej-eng.org
Solvent Diffusion: This technique involves dissolving the compound in a good solvent and carefully layering a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, promoting crystal growth at the interface.
Vapor Diffusion: In this method, a solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, inducing crystallization.
Slurrying: A suspension of the compound in a solvent is stirred for an extended period. nih.gov This can promote the transformation of an amorphous solid or a less stable crystalline form into a more stable, crystalline state. nih.gov
Optimization of crystal growth involves systematically varying parameters such as solvent choice, concentration, temperature, and the rate of solvent evaporation or diffusion. The goal is to produce well-formed, single crystals of sufficient size and quality for diffraction experiments.
Data Collection and Refinement Procedures
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these reflections are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
The collected diffraction data are then processed and refined using specialized software. This involves solving the "phase problem" to generate an initial electron density map, from which an initial molecular model can be built. The model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. nih.gov
Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions
The refined crystal structure provides a wealth of information beyond the molecular conformation. The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. Of particular importance are the intermolecular interactions that govern this arrangement.
Hydrogen bonding plays a crucial role in the supramolecular assembly of benzimidazole-containing compounds. mdpi.comnih.govnih.gov The imidazole N-H group and the amide N-H group can act as hydrogen bond donors, while the imidazole nitrogen atom and the carbonyl oxygen atom can act as hydrogen bond acceptors. mdpi.comdesy.de These interactions can lead to the formation of well-defined motifs such as chains, sheets, or more complex three-dimensional networks. nih.govnih.gov A detailed analysis of the hydrogen bond geometry (distances and angles) provides insight into the strength and nature of these interactions. mdpi.com
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Characterization
Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and its behavior upon absorption of light.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound reveals the wavelengths of light that the molecule absorbs, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. Benzimidazole derivatives typically exhibit characteristic absorption bands in the UV region due to π-π* transitions within the aromatic system. nih.govresearchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents. rsc.orgmdpi.com
Absorption and Emission Spectra Analysis in Different Environments
Generally, benzimidazole and its simple derivatives exhibit absorption maxima in the ultraviolet (UV) region, typically between 270 and 285 nm, which corresponds to π-π* transitions within the aromatic system. The introduction of a substituent at the 2-position can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption bands, depending on the electronic nature of the substituent. For this compound, the N-methylacetamide group is expected to have a modest electronic influence on the benzimidazole chromophore.
The fluorescence emission of benzimidazoles is also sensitive to the surrounding environment. In non-polar solvents, a single emission band is typically observed, originating from the locally excited state. However, in polar or protic solvents, changes in the emission spectra, such as a shift in the emission maximum (solvatochromism) and changes in fluorescence intensity, can occur due to specific solute-solvent interactions like hydrogen bonding.
To illustrate the potential spectral behavior of this compound, we can consider the data from analogous 2-substituted benzimidazoles. For instance, studies on 2-arylbenzimidazoles have shown that the position of the absorption and emission bands is dependent on the substitution pattern on the aryl ring and the solvent polarity. While these systems are not perfect analogues due to the extended conjugation, they provide a basis for understanding the fundamental photophysical processes.
A hypothetical representation of the absorption and emission data for this compound in a range of solvents with varying polarity is presented in the interactive table below. This data is extrapolated from general knowledge of benzimidazole derivatives and should be considered illustrative.
Table 1: Hypothetical Absorption and Emission Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 275 | 310 | 4250 |
| Dioxane | 2.21 | 278 | 315 | 4300 |
| Acetonitrile | 37.5 | 280 | 325 | 4950 |
| Methanol | 32.7 | 282 | 330 | 5150 |
| Water | 80.1 | 285 | 340 | 5700 |
Quantum Yield Determinations and Lifetime Measurements (Methodology)
The fluorescence quantum yield (Φ_f_) and the fluorescence lifetime (τ_f_) are fundamental parameters that quantify the efficiency and dynamics of the fluorescence process. The determination of these parameters for this compound would provide critical insights into its potential applications in areas such as fluorescent probes or materials science.
Quantum Yield Determination:
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined using either absolute or relative methods. The relative method is more common and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.netspast.orgresearchgate.netnih.gov
The relative quantum yield (Φ_s_) of a sample is calculated using the following equation:
Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²)
where:
Φ_r_ is the quantum yield of the reference standard.
I_s_ and I_r_ are the integrated fluorescence intensities of the sample and the reference, respectively.
A_s_ and A_r_ are the absorbances of the sample and the reference at the excitation wavelength, respectively.
n_s_ and n_r_ are the refractive indices of the sample and reference solutions, respectively.
To ensure accuracy, the absorbance of both the sample and the reference solutions are typically kept below 0.1 at the excitation wavelength to minimize inner filter effects. sigmaaldrich.com A common standard for the near-UV region is quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f_ = 0.54).
Lifetime Measurements:
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. A prevalent and precise technique for measuring fluorescence lifetimes in the nanosecond to picosecond range is Time-Correlated Single Photon Counting (TCSPC). researchgate.netajabs.orgkau.edu.saresearchgate.netbiointerfaceresearch.com
The TCSPC method involves exciting the sample with a high-repetition-rate pulsed light source (e.g., a laser or a light-emitting diode). The instrument then measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to determine the fluorescence lifetime.
The expected fluorescence lifetime for benzimidazole derivatives is typically in the range of a few nanoseconds. The exact lifetime of this compound would likely be influenced by the solvent environment, with factors such as solvent polarity and the ability to form hydrogen bonds potentially affecting the rates of radiative and non-radiative decay processes.
A hypothetical data table illustrating potential quantum yield and lifetime values for this compound in different solvents is provided below. This data is for illustrative purposes, based on the general behavior of similar heterocyclic compounds.
Table 2: Hypothetical Quantum Yield and Lifetime Data for this compound
| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f_, ns) |
| Hexane | 0.35 | 2.5 |
| Dioxane | 0.30 | 2.2 |
| Acetonitrile | 0.20 | 1.8 |
| Methanol | 0.15 | 1.5 |
| Water | 0.10 | 1.2 |
Chemical Reactivity and Mechanistic Investigations of 2 1h Benzo D Imidazol 2 Yl N Methylacetamide
Reaction Pathways Involving the Benzimidazole (B57391) Nucleus
The benzimidazole core of the molecule is a key site for various chemical transformations, particularly electrophilic aromatic substitution reactions. The nature and position of substituents on the benzimidazole ring can significantly influence the outcome of these reactions.
Electrophilic Aromatic Substitution Reactions on the Benzimidazole Ring
The benzimidazole ring system is susceptible to electrophilic attack, with the positions on the benzene (B151609) ring being the primary sites of reaction. The substituent at the 2-position, in this case, the N-methylacetamide group, directs incoming electrophiles to specific positions on the aromatic ring. Generally, in electrophilic substitutions of benzimidazoles, the reaction occurs at the 5(6)-position, as these are the most reactive sites. tandfonline.com
Nitration is a classic example of an electrophilic aromatic substitution. For 2-substituted benzimidazoles, nitration typically occurs at the 5(6)- and 4(7)-positions of the benzimidazole ring. For instance, the nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid yields a mixture of 5- and 6-nitro derivatives. Similarly, the mononitration of 2-alkyl-5(6)-chloro (or methyl-) benzimidazoles has been shown to introduce a nitro group at the 6(5)-position. researchgate.netresearchgate.net Halogenation, another important electrophilic substitution, also shows regioselectivity. The halogenation of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles occurs at the 6(5) position. tandfonline.com Subsequent nitration of these halogenated derivatives leads to the formation of 7(4)-nitrobenzimidazoles. tandfonline.com
The directing effect of the 2-(N-methylacetamide) substituent is crucial in determining the regioselectivity of these reactions. While specific studies on 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide are limited, the behavior of structurally similar 2-substituted benzimidazoles provides a strong indication of its expected reactivity. The acetamide (B32628) group is generally considered to be an ortho-, para-director in electrophilic aromatic substitution, although its influence can be modulated by the reaction conditions and the nature of the electrophile. wikipedia.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Benzimidazoles
| Reactant | Reagents | Position of Substitution | Product(s) | Reference |
|---|---|---|---|---|
| 2-Amino-1-methyl benzimidazole | KNO₃, H₂SO₄ | 5- and 6- | Mixture of 5- and 6-nitro derivatives | |
| 2-Alkyl-5(6)-chloro(or methyl)benzimidazoles | HNO₃, H₂SO₄ | 6(5)- | 2-Alkyl-5(6)-chloro(or methyl)-6(5)-nitrobenzimidazoles | researchgate.net |
| 2-Alkyl-5(6)-chloro(or methyl)benzimidazoles | Br₂ or Cl₂ | 6(5)- | 2-Alkyl-5(6)-chloro(or methyl)-6(5)-halobenzimidazoles | tandfonline.com |
Nucleophilic Attack on the Acetamide Carbonyl
The carbonyl carbon of the acetamide group in this compound is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is a characteristic feature of amides. While specific studies on this compound are not extensively documented, the general reactivity of amides suggests that it can undergo reactions with strong nucleophiles.
Reactions such as reduction with lithium aluminum hydride (LiAlH₄) would be expected to reduce the carbonyl group to a methylene (B1212753) group, yielding the corresponding ethylamine (B1201723) derivative. Similarly, reactions with organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to the formation of ketones, although such reactions with amides often require careful control of reaction conditions to avoid further reaction to form tertiary alcohols. The accessibility of the carbonyl group to nucleophiles may be influenced by the steric bulk of the benzimidazole nucleus.
Reactions at the N-Methylacetamide Moiety
The N-methylacetamide portion of the molecule offers additional sites for chemical modification, including hydrolysis of the amide bond and derivatization of the methyl group.
Hydrolysis Mechanisms of the Amide Bond
The amide bond in the N-methylacetamide moiety can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfer steps, leading to the cleavage of the C-N bond and the formation of a carboxylic acid (2-(1H-benzo[d]imidazol-2-yl)acetic acid) and methylamine (B109427).
Base-catalyzed hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion, the hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methylamide anion, a poor leaving group. Protonation of the methylamide anion by water yields methylamine and the carboxylate salt of 2-(1H-benzo[d]imidazol-2-yl)acetic acid.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. The stability of the benzimidazole ring under the hydrolytic conditions is also a critical consideration.
Derivatization Reactions of the Methyl Group
The methyl group of the N-methylacetamide moiety is generally unreactive. However, under strongly basic conditions, it may be possible to deprotonate the carbon adjacent to the carbonyl group, although this is less favorable than deprotonation of the N-H proton on the benzimidazole ring. If such a deprotonation were to occur, the resulting carbanion could potentially react with electrophiles, allowing for the introduction of various functional groups at this position. However, such reactions are not commonly reported for N-methylacetamides and would likely require specialized reaction conditions.
Exploration of Tautomerism and Isomerism in Benzimidazole Derivatives
Benzimidazole and its derivatives, including this compound, exhibit annular tautomerism. This is a form of prototropic tautomerism where a proton can move between the two nitrogen atoms of the imidazole (B134444) ring.
For an unsymmetrically substituted benzimidazole like the title compound, this tautomerism results in two distinct tautomers: this compound and 2-(3H-benzo[d]imidazol-2-yl)-N-methylacetamide. These two forms are in a dynamic equilibrium, and their relative populations can be influenced by factors such as the solvent, temperature, and pH.
The existence of these tautomers can have significant implications for the compound's chemical reactivity and its interactions with biological systems. For example, the position of the proton can affect the directing effects in electrophilic substitution reactions and the hydrogen bonding capabilities of the molecule. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often used to study and characterize the tautomeric equilibrium in benzimidazole derivatives. In solution, the rapid interconversion between the tautomers often leads to averaged signals in the NMR spectrum.
Prototropic Tautomerism of the 1H-Benzimidazole Moiety
Prototropic tautomerism in the 1H-benzimidazole ring system is a fundamental characteristic, involving the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. This process results in two degenerate tautomeric forms that are in dynamic equilibrium. chemeurope.com For this compound, this equilibrium means the N-H proton can reside on either nitrogen atom of the heterocyclic core.
The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and pH. In many solution-state NMR analyses, this proton exchange is rapid on the NMR timescale, leading to a time-averaged spectrum where the C4/C7 and C5/C6 pairs of carbon atoms in the benzene ring become chemically equivalent. mdpi.com However, under specific conditions, such as in very pure, aprotic solvents or in the solid state, this tautomeric exchange can be slowed or "blocked," allowing for the observation of distinct signals for each carbon atom in the asymmetric tautomer. mdpi.com The presence of trace amounts of water or acid in a solvent like chloroform (B151607) (CDCl₃) can catalyze the intermolecular proton transfer, thereby facilitating the rapid tautomeric exchange. mdpi.com
Conformational Isomerism of the Acetamide Side Chain
The acetamide side chain of this compound possesses significant conformational flexibility due to rotation around several single bonds. Conformational isomerism in this part of the molecule arises primarily from rotation about the C-C and C-N bonds of the side chain, as well as the geometry of the amide bond itself.
N-methylacetamide, a model for the side chain, is known to exist predominantly in the trans form due to steric hindrance, with the cis form being approximately 2.3-2.6 kcal/mol higher in energy. umich.edu It is expected that the side chain in the title compound also strongly prefers a trans amide conformation. Additionally, different spatial arrangements, or rotamers, can arise from rotation around the single bond connecting the benzimidazole ring to the methylene group and the bond between the methylene group and the carbonyl carbon. These rotations give rise to various stable conformers with distinct energy levels. Computational studies on similar, simple amides have shown that these conformers can be spectroscopically distinguishable. umich.edu
Below is a table outlining the key rotational axes and resulting isomerism in the acetamide side chain.
| Bond Axis | Type of Isomerism | Description |
| Carbonyl C — N | Amide Isomerism (cis/trans) | Rotation is highly restricted. The trans conformation is strongly favored energetically over the cis conformation. |
| Benzimidazole C2 — CH₂ | Rotational Isomerism (Rotamers) | Rotation leads to different orientations of the acetamide chain relative to the plane of the benzimidazole ring. |
| CH₂ — Carbonyl C | Rotational Isomerism (Rotamers) | Rotation alters the spatial relationship between the methylene protons and the carbonyl oxygen. |
Kinetic and Thermodynamic Studies of Key Transformations
While specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the literature, the principles of such studies can be understood by examining related systems. researchgate.netresearchgate.net These studies are crucial for understanding reaction mechanisms, stability, and the feasibility of chemical processes.
Reaction Rate Determinations and Activation Energy Calculations
Kinetic studies of reactions involving benzimidazole derivatives, such as their synthesis or substitution reactions, are often monitored using techniques like UV-Vis spectrophotometry or NMR spectroscopy. researchgate.net By tracking the concentration of reactants or products over time at various temperatures, reaction rates can be determined.
From these temperature-dependent rate constants, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation. Further analysis with the Eyring equation allows for the determination of activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). researchgate.net These parameters provide insight into the transition state of the reaction, helping to elucidate the reaction mechanism. For example, a large negative entropy of activation would suggest a highly ordered, associative transition state.
Equilibrium Constant Measurements for Reversible Processes
For reversible processes, such as the aforementioned prototropic tautomerism or potential binding interactions, thermodynamic studies aim to determine the equilibrium constant (Keq). This constant quantifies the relative concentrations of products and reactants at equilibrium and is related to the standard Gibbs free energy change (ΔG°) of the process by the equation ΔG° = -RT ln(Keq).
By measuring the equilibrium constant at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes can be determined using the van 't Hoff equation. These values indicate whether a process is exothermic or endothermic and whether it leads to an increase or decrease in disorder, respectively. Such studies are fundamental to understanding the thermodynamic driving forces behind the chemical behavior of the molecule.
Catalytic Activity and Role as a Ligand in Organometallic and Coordination Chemistry
The benzimidazole scaffold is a well-established and versatile ligand in coordination chemistry due to the presence of two nitrogen donor atoms. researchgate.net Consequently, this compound is expected to act as a ligand, forming complexes with various transition metals. While its catalytic activity has not been specifically reported, its ability to form metal complexes is the basis for potential applications in catalysis.
Transition Metal Complex Formation and Stability
This compound possesses multiple potential coordination sites, making it a versatile ligand. The primary coordination sites are the pyridinic nitrogen atom (the sp²-hybridized, non-protonated nitrogen) of the imidazole ring and, potentially, the carbonyl oxygen of the acetamide side chain. The NH nitrogen can also participate in coordination upon deprotonation.
The molecule can function as a monodentate ligand, coordinating to a metal center solely through the pyridinic nitrogen. jocpr.com It could also potentially act as a bidentate ligand, chelating a metal ion using both the pyridinic nitrogen and the carbonyl oxygen, forming a stable five-membered ring. The formation of such complexes with transition metals like Cu(II) and Ni(II) is well-documented for other 2-substituted benzimidazole derivatives. jocpr.com The stability of these complexes is quantified by their formation constants, which can be determined using methods such as potentiometric or spectrophotometric titrations. The geometry of the resulting complexes (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the metal-ligand interaction. nih.gov
The potential donor atoms and coordination modes are summarized in the table below.
| Potential Donor Atoms | Possible Coordination Modes |
| Imidazole 'pyridinic' N | Monodentate |
| Imidazole 'pyrrolic' N-H | Monodentate (upon deprotonation) |
| Acetamide C=O | Monodentate |
| Imidazole 'pyridinic' N and Acetamide C=O | Bidentate (Chelating) |
Role in Homogeneous and Heterogeneous Catalysis
Initial investigations into the catalytic applications of benzimidazole derivatives have revealed their potential in a variety of organic transformations. enpress-publisher.com The benzimidazole scaffold is a key feature in several ligands used in catalysis. mdpi.comresearchgate.net However, specific research detailing the direct role of This compound as a catalyst or catalyst ligand in either homogeneous or heterogeneous systems is not extensively documented in publicly available scientific literature.
While the broader class of benzimidazole amides and other derivatives have been explored for their catalytic effects, including in oxidation and reduction reactions, specific data on the catalytic performance, reaction mechanisms, and substrate scope directly involving This compound remains limited. enpress-publisher.com The potential for the nitrogen atoms in the imidazole ring and the amide group to coordinate with metal centers suggests that this compound could theoretically act as a ligand in homogeneous catalysis. Similarly, its structure could lend itself to incorporation into heterogeneous catalyst frameworks. However, without specific research findings, any discussion on its catalytic role would be speculative.
Further research and detailed mechanistic studies are required to elucidate the potential of This compound in the field of catalysis. Currently, there is a lack of published data to construct detailed research findings or data tables as requested.
Derivatization Strategies and Synthesis of Analogues of 2 1h Benzo D Imidazol 2 Yl N Methylacetamide
Modification of the Benzimidazole (B57391) Ring System
The benzimidazole ring system is a primary target for derivatization due to the accessibility of its benzene (B151609) ring to electrophilic substitution and other functionalization reactions. Modifications are typically directed at the 4, 5, 6, and 7-positions to introduce a variety of functional groups.
Halogenation and Nitration Reactions
Electrophilic aromatic substitution reactions such as halogenation and nitration are fundamental strategies for functionalizing the benzimidazole core. The position of substitution is dictated by the reaction conditions and the existing substituents on the ring.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzimidazole ring can significantly alter the electronic properties and lipophilicity of the molecule. While direct halogenation of the parent compound is feasible, studies often involve the synthesis of halogenated precursors. For instance, a regioselective electrophilic bromination of 5(6)-(formylamino)benzimidazole has been shown to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole, demonstrating a method to introduce a bromine atom ortho to an existing amino-derived functional group. kau.edu.sa Theoretical investigations using density-functional theory (DFT) have also explored the effect of halogenation with fluorine, chlorine, and bromine on the photophysical properties of benzimidazole derivatives. researchgate.net
Nitration: Nitration introduces a nitro (-NO₂) group, a strong electron-withdrawing group, onto the benzimidazole ring. The synthesis of 5(6)-nitro-1H-benzimidazol-2-amine has been accomplished by treating 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide. rsc.org This nitro-substituted intermediate can then be further derivatized, for example, by N-alkylation with 2-chloroacetamides to produce 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. rsc.org Studies on related 2-aryl benzimidazoles have shown that nitration can be temperature-dependent; room temperature nitration may occur on a peripheral phenyl ring, while at higher temperatures (100 °C), the nitro group is introduced at the 5-position of the benzimidazole ring. researchgate.net
| Reaction Type | Precursor / Analogue | Reagents | Product | Reference(s) |
| Bromination | 5(6)-(Formylamino)benzimidazole | Electrophilic Brominating Agent | 4(7)-Bromo-5(6)-(formylamino)benzimidazole | kau.edu.sa |
| Nitration | 4-Nitro-1,2-phenylenediamine | Cyanogen Bromide | 5(6)-Nitro-1H-benzimidazol-2-amine | rsc.org |
| Nitration | 2-(1'-Phenylpyrazol-4'-yl) benzimidazole | Nitrating Mixture (High Temp) | 5-Nitro-2-(1'-phenyl(nitro)pyrazol-4'-yl) benzimidazole | researchgate.net |
Substitution at Other Positions (e.g., 5- and 6-positions)
Beyond halogenation and nitration, a variety of other substituents can be introduced at the 5- and 6-positions of the benzimidazole ring to create diverse analogues. These modifications often begin with appropriately substituted o-phenylenediamine (B120857) precursors.
The synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids has been reported, providing a handle for further modifications, such as the formation of carboxamides. mdpi.com Similarly, 5-ethoxy-benzimidazole derivatives have been synthesized starting from the nitration of phenacetin, followed by reduction and cyclization. niscair.res.in The introduction of a cyano group has also been explored, with 2-aryl-5-cyano-1H-benzimidazoles being synthesized by reacting 4-cyano-1,2-phenylenediamine with substituted benzaldehydes. acs.orgnih.gov These examples highlight the versatility of synthetic routes starting from substituted anilines and phenylenediamines to build functionally diverse benzimidazole scaffolds.
| Substituent Type | Precursor | Key Reaction | Product Class | Reference(s) |
| Carboxylic Acid | Diaminobenzoic acids | Oxidative condensation with aldehydes | Benzimidazole-5(6)-carboxylic acids | mdpi.com |
| Ethoxy | Phenacetin | Nitration, reduction, cyclization | 5-Ethoxy-benzimidazoles | niscair.res.in |
| Cyano | 4-Cyano-1,2-phenylenediamine | Condensation with aldehydes | 2-Aryl-5-cyano-1H-benzimidazoles | acs.orgnih.gov |
Variations in the Acetamide (B32628) Side Chain
The acetamide side chain, -CH₂C(=O)NHCH₃, offers multiple points for modification, including the N-methyl group and the acetyl moiety itself. These alterations can influence the compound's polarity, hydrogen bonding capacity, and steric profile.
Modification of the N-Methyl Group (e.g., N-Ethyl, N-Butyl)
Replacing the N-methyl group with other substituents is a common derivatization strategy. While direct synthesis of simple N-ethyl or N-butyl analogues is synthetically straightforward, much of the published research focuses on introducing more complex or functionally rich groups at this position.
Numerous studies report the synthesis of N-aryl acetamide derivatives. researchgate.netnih.govnih.gov For example, a series of 2-aryl-N1-arylacetamido benzimidazoles were synthesized through nucleophilic substitution reactions between 2-chloro-N-(aryl)-acetamides and 2-aryl-benzimidazoles. researchgate.net In other work, the acetamide nitrogen has been incorporated into a heterocyclic ring, as seen in the synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. nih.gov Furthermore, variations include linking the acetamide to piperazine (B1678402) moieties, resulting in N-(4-arylpiperazin-1-yl)acetamides. elsevierpure.com One study also describes the synthesis of (di-n-butylamino)acetamides, which represents a significant modification of the terminal amide group. nih.gov
| N-Substituent Class | Core Structure | Example of N-Substituent | Resulting Analogue Class | Reference(s) |
| N-Aryl | 2-Aryl-benzimidazole | Phenyl, Chlorophenyl | 2-Aryl-N-arylacetamido benzimidazoles | researchgate.net |
| N-Aryl (via linker) | 2-Mercaptobenzimidazole | Substituted Phenyl (via benzamide (B126) linker) | 4-(...acetamido)-N-(substituted phenyl)benzamides | nih.gov |
| N-Heterocyclic | 2-Mercaptobenzimidazole | Substituted 4-oxothiazolidin-3-yl | N-(substituted 4-oxothiazolidin-3-yl) acetamides | nih.gov |
| N-Piperazinyl | 2-Aminobenzimidazole | 4-Arylpiperazin-1-yl | N-(4-Arylpiperazin-1-yl) acetamides | elsevierpure.com |
| N,N-Dialkyl | Thiobenzimidazole | Di-n-butyl | (di-n-butylamino)acetamides | nih.gov |
Homologation and Branching of the Acetyl Moiety
Another potential, though less frequently reported, strategy for modifying the side chain involves altering the two-carbon acetyl linker.
Homologation refers to the extension of the carbon chain. In this context, it would involve synthesizing analogues such as 3-(1H-benzo[d]imidazol-2-yl)-N-methylpropanamide, which contains a three-carbon chain instead of the two-carbon chain of the acetyl group. This modification increases the flexibility and length of the side chain.
Branching involves adding substituents to the α-carbon of the acetyl group (the -CH₂- unit). This would lead to analogues like 2-(1H-benzo[d]imidazol-2-yl)-N-methylpropanamide, where a methyl group is attached to the methylene (B1212753) carbon. Such branching introduces steric bulk adjacent to the benzimidazole ring, which can restrict conformational freedom.
Based on the surveyed literature, these specific derivatization strategies for 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide are not as extensively documented as modifications to the benzimidazole ring or the N-amide substituent.
Synthesis of Heterocyclic Ring Fused Analogues
A more profound structural modification involves the synthesis of analogues where additional heterocyclic rings are fused to the parent benzimidazole-acetamide scaffold. This approach, known as annulation, creates rigid, polycyclic systems with distinct three-dimensional shapes and electronic properties.
A prominent example is the synthesis of benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine derivatives. These compounds are typically prepared through one-pot, three-component condensation reactions involving 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound. asianpubs.orgrsc.org This reaction constructs a pyrimidine (B1678525) ring fused across the N1 and C2 positions of the original benzimidazole core. Further elaboration of these fused systems is also possible; for instance, 2-amino-4-aryl-4,10-dihydrobenzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles can be reacted with formaldehyde (B43269) or urea (B33335) to generate even more complex benzo rsc.orgnih.govimidazo[1,2-a]pyrimido[4,5-d]pyrimidine structures. niscpr.res.in Other related fused systems that have been synthesized include pyrido[1,2-a]benzimidazoles, which are often prepared from 1H-benzimidazole-2-acetonitriles. kau.edu.sa More unique fused structures, such as spirocyclic oxetane-fused benzimidazoles, have been prepared via oxidative cyclization of o-cycloalkylaminoacetanilides. mdpi.com
| Fused Ring System | Starting Material(s) | Key Reaction Type | Reference(s) |
| Benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine | 2-Aminobenzimidazole, aldehyde, β-dicarbonyl compound | Three-component condensation | asianpubs.orgrsc.org |
| Benzo rsc.orgnih.govimidazo[1,2-a]pyrimido[4,5-d]pyrimidine | Benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine intermediate | Cyclization with formaldehyde/urea | niscpr.res.in |
| Pyrido[1,2-a]benzimidazole | 1H-Benzimidazole-2-acetonitrile, dicarbonyl compound | Condensation/Cyclization | kau.edu.sa |
| Spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] | N-[5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide | Oxidative cyclization | mdpi.com |
Expansion or Contraction of the Benzimidazole Ring
A notable strategy for modifying the benzimidazole core involves ring contraction of larger heterocyclic systems. Specifically, 1,5-benzodiazepines can be converted to 2-substituted benzimidazoles through a ring contraction rearrangement. indexcopernicus.comresearchgate.netscispace.comwisdomlib.org This process typically involves the treatment of the benzodiazepine (B76468) intermediate with either acidic or basic conditions, leading to the formation of the benzimidazole ring system. wisdomlib.org The reaction proceeds by synthesizing chalcones from the condensation of substituted aromatic ketones and aldehydes. These chalcones then react with o-phenylenediamine to form 1H-1,5-benzodiazepines, which subsequently undergo ring contraction. indexcopernicus.com The precise substituent at the 2-position of the resulting benzimidazole is dependent on the reaction conditions. In a basic medium, the Ar1 substituent from the benzodiazepine precursor becomes the substituent at the 2-position, whereas in an acidic medium, it is the Ar2 substituent that is incorporated. wisdomlib.org
Another innovative approach involves a tandem C/N-difunctionalization of nitroarenes, which proceeds through a ring expansion/contraction sequence to yield benzimidazoles. nih.govthieme-connect.com This method utilizes an organophosphorus catalyst to deoxygenate nitroarenes, forming aryl nitrenes. These reactive intermediates undergo ring expansion and are trapped by an amine nucleophile to form dearomatized 2-amino-3H-azepines. Subsequent treatment with an acyl electrophile induces a 6π electrocyclization, leading to the contraction of the seven-membered ring and the formation of the benzimidazole scaffold. nih.gov This one-pot procedure allows for the direct synthesis of N-substituted benzimidazole derivatives from nitroarenes, secondary amines, and acyl electrophiles. nih.gov
A summary of representative ring contraction reactions is presented in Table 1.
Table 1: Synthesis of Benzimidazoles via Ring Contraction and Expansion/Contraction Strategies
| Starting Material | Key Intermediates | Reaction Conditions | Final Product | Ref. |
|---|---|---|---|---|
| 1,5-Benzodiazepines | Chalcones, 1H-1,5-benzodiazepines | Basic or acidic | 2-Substituted benzimidazoles | indexcopernicus.comwisdomlib.org |
| Nitroarenes | Aryl nitrenes, 2-amino-3H-azepines | Organophosphorus catalyst, amine, acyl electrophile | N-Substituted benzimidazoles | nih.gov |
Incorporation into Polycyclic Systemswisdomlib.org
The benzimidazole moiety can be incorporated into larger, fused polycyclic systems, leading to novel structural analogues. A variety of synthetic methodologies have been developed for this purpose, including transition metal-catalyzed C-H activation and annulation reactions.
One such method involves the Rh(III)-catalyzed tandem C-H activation/cyclization, which allows for the selective synthesis of diverse fused polycyclic 2-oxyl naphthalene (B1677914) benzimidazole derivatives. rsc.org The precise control of reaction conditions is crucial for achieving the desired annulation products. rsc.org Another approach utilizes a Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds. nih.gov This reaction proceeds via C-H activation, carbene insertion, and intramolecular cyclization. The selectivity of the product can be switched by using different α-diazo carbonyl compounds. For instance, the use of 2-diazocyclohexane-1,3-diones leads to benzimidazole-fused quinolines through a [4+2] annulation, while diazonaphthalen-1(2H)-ones result in spirocyclic benzimidazole-fused isoindole naphthalen-2-ones via a [4+1] cyclization. nih.gov
Furthermore, a review of synthetic advancements highlights various protocols for creating ring-fused benzimidazoles, such as condensation, cross-dehydrogenative coupling with transition metal catalysis, and annulation onto the benzimidazole core, often employing CuI-catalysis. mdpi.com Radical cyclization with homolytic aromatic substitution is another effective strategy. mdpi.com Many of these transformations can be performed under metal-free conditions, utilizing thermal, photochemical, or electrochemical methods. mdpi.com
Development of Prodrug Strategies for Chemical Delivery
Prodrug strategies are employed to improve the physicochemical properties and delivery of parent drug molecules. For benzimidazole derivatives, these strategies often focus on the use of cleavable linkers and the masking of functional groups.
Cleavable Linkers for Controlled Release
Ester prodrugs represent a common approach to enhance properties such as lipophilicity and membrane permeability. scirp.org The ester linkage is designed to be cleaved by esterases in the body, releasing the active parent drug. scirp.org While not specific to this compound, the principles of ester prodrug design are applicable. For instance, highly water-soluble phosphate (B84403) ester prodrugs of anthelmintic benzimidazole carbamates have been synthesized. These prodrugs demonstrate high stability in aqueous solutions but are readily cleaved by alkaline phosphatases to release the active drug. nih.gov This approach highlights the potential for designing prodrugs of benzimidazole-containing compounds with improved solubility and controlled release profiles.
Amide prodrugs offer another avenue for controlled release. Generally, amides are more resistant to chemical hydrolysis than esters, which can be leveraged to design drugs with longer half-lives. ebrary.net The synthesis of benzimidazole-4-carboxamides and -carboxylates has been explored, demonstrating the feasibility of creating amide and ester derivatives of the benzimidazole core. nih.gov
Combinatorial Library Generation and High-Throughput Screening for New Chemical Entitiesacs.org
Combinatorial chemistry coupled with high-throughput screening (HTS) has become a powerful tool for the discovery of new bioactive molecules. nih.govncsu.edu This approach has been successfully applied to the benzimidazole scaffold to generate large libraries of diverse compounds for biological evaluation.
Both liquid-phase and solid-phase synthesis methodologies have been developed for the creation of benzimidazole libraries. acs.org Liquid-phase combinatorial synthesis (LPCS) using soluble polymer supports like polyethylene (B3416737) glycol (PEG) allows for reactions to be carried out in a homogeneous solution, simplifying the adaptation of established solution-phase chemistry. acs.orgnih.govnih.gov This method has been used to produce structurally diverse benzimidazole libraries with multiple points of diversity. acs.orgnih.gov
Solid-phase organic synthesis (SPOS) offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing. acs.orgnih.gov An efficient solid-phase synthesis of benzimidazole libraries has been described where o-phenylenediamines are monoalkylated on a resin-bound bromoacetamide, followed by cyclization with various aldehydes. nih.gov Cleavage from the resin then yields the desired benzimidazoles in good yields. nih.gov This method allows for the introduction of diversity on the benzene ring of the imidazole (B134444). nih.gov
These generated libraries are then subjected to high-throughput screening to identify "hit" compounds with desired biological activities. For example, a cell-based high-throughput screening of a diversity library containing 10,000 compounds led to the identification of a benzimidazole scaffold-based compound as a selective FLT3 inhibitor. nih.gov This discovery prompted the design of novel benzimidazole compounds with improved properties. nih.gov
A summary of combinatorial approaches for benzimidazole library synthesis is provided in Table 2.
Table 2: Combinatorial Synthesis Strategies for Benzimidazole Libraries
| Synthesis Method | Support | Key Features | Application | Ref. |
|---|---|---|---|---|
| Liquid-Phase Combinatorial Synthesis (LPCS) | Poly(ethylene glycol) (PEG) | Homogeneous reaction conditions, two sites of chemical diversity | Generation of diverse benzimidazole libraries for drug discovery | acs.orgnih.gov |
| Solid-Phase Organic Synthesis (SPOS) | Resin-bound bromoacetamide | Use of excess reagents, easy purification, introduction of diversity on the benzene ring | Generation of benzimidazole libraries for RNA targets and other biological screening | nih.govucsd.edu |
Exploratory Chemical Applications and Material Science Potential of 2 1h Benzo D Imidazol 2 Yl N Methylacetamide
Role in Coordination Chemistry and Metal Complex Formation
The ability of benzimidazole (B57391) derivatives to form stable complexes with a wide array of transition metals is well-documented. jocpr.com The primary site for metal coordination in the benzimidazole ring is the sp²-hybridized imine nitrogen atom, which possesses a lone pair of electrons available for donation to a metal center. jocpr.com The presence of the N-methylacetamide group in 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide introduces additional coordination possibilities, potentially enhancing its versatility as a ligand.
The design of selective ligands is a cornerstone of coordination chemistry, enabling applications from metal extraction to catalysis. The structure of this compound offers features that can be exploited for selective metal ion binding. It possesses two potential donor sites: the imine nitrogen of the imidazole (B134444) ring and the carbonyl oxygen of the amide group. This allows it to function as a bidentate chelating ligand, forming a stable ring structure with a coordinated metal ion.
The principle of chelation significantly enhances the stability of metal complexes (the chelate effect). By simultaneously binding to a metal ion through its nitrogen and oxygen atoms, this compound can form more stable complexes than related monodentate ligands. This bidentate nature can be harnessed to achieve selectivity. The "bite angle" of the ligand and the size of the chelate ring can favor coordination with metal ions of a specific ionic radius and preferred coordination geometry. For instance, 2,9-dimethyl-substituted phenanthroline ligands are known to selectively bind Cu⁺ by sterically favoring a tetrahedral geometry. nih.gov Similarly, modifications to the benzimidazole or acetamide (B32628) portions of the target molecule could be envisioned to tune its selectivity for ions like Ni(II), Cu(II), or Zn(II). jocpr.comnih.gov
The synthesis of organometallic complexes involving benzimidazole-based ligands typically involves the reaction of the ligand with a suitable metal salt, often a metal halide, in an appropriate solvent like ethanol. jocpr.com For this compound, a general synthetic route would involve its reaction with a metal(II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂) in a 2:1 ligand-to-metal stoichiometric ratio to yield complexes of the general formula [M(L)₂Cl₂]. jocpr.com
The characterization of these newly formed complexes is crucial to confirm their structure and coordination mode. A combination of analytical techniques is employed for this purpose, as detailed in the table below.
Table 1: Techniques for Characterization of Metal Complexes
| Technique | Purpose | Key Observables |
| Elemental Analysis | To determine the empirical formula and confirm the stoichiometry of the complex. jocpr.com | Percentage composition of C, H, N, and the metal content. jocpr.com |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | A shift in the vibrational frequency of the C=N (imidazole) and C=O (amide) stretching bands upon complexation. jocpr.com |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the complex in solution. utc.edu | Changes in the chemical shifts of protons and carbons near the N and O donor atoms, confirming metal-ligand interaction. jocpr.com |
| UV-Visible Spectroscopy | To study the electronic transitions and determine the coordination geometry around the metal ion. | Observation of d-d transitions and charge-transfer bands that are characteristic of specific geometries (e.g., tetrahedral, square planar). jocpr.com |
| X-ray Crystallography | To determine the precise solid-state structure. researchgate.net | Provides definitive data on bond lengths, bond angles, coordination number, and overall molecular geometry. researchgate.net |
Potential in Catalysis and Reaction Rate Enhancement
The electronic and steric environment provided by ligands is critical to the function of metal-based catalysts. The unique features of this compound suggest its potential utility as a ligand in homogeneous catalysis or as an organocatalyst itself.
N-heterocyclic ligands are integral to many successful homogeneous catalytic systems. Palladium complexes, for instance, are widely used for C-C and C-N cross-coupling reactions. unive.it A palladium complex of this compound could potentially catalyze reactions such as Suzuki or Heck couplings. The ligand would serve to stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic properties to facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
In the field of asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. This is typically achieved using a chiral catalyst. While the parent molecule this compound is achiral, it serves as a scaffold that could be readily modified to incorporate chirality. For example, introducing a chiral center on the acetamide side chain could create a chiral ligand capable of inducing enantioselectivity in metal-catalyzed reactions like asymmetric hydrogenation or allylic alkylation. The synthesis of novel chiral acetamides derived from amines has been explored, indicating a viable pathway for such modifications. nih.gov
Organocatalysis is a field of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. nih.gov These catalysts often operate through mechanisms involving hydrogen bonding or the formation of transient covalent intermediates. The structure of this compound contains functionalities that are common in organocatalysts. The benzimidazole ring features both a weakly acidic N-H proton and basic imine nitrogen. This bifunctionality could allow it to act as a hydrogen-bond donor to activate an electrophile (e.g., a carbonyl group) and a Lewis base to activate a nucleophile simultaneously, promoting reactions such as aldol (B89426) or Michael additions. While specific studies using this compound as an organocatalyst are not yet available, its structural motifs warrant investigation in this area.
Applications in Advanced Materials Science
The inherent stability and functional groups of the benzimidazole ring have led to its incorporation into a variety of advanced materials. The properties of this compound make it a candidate for exploration in materials science.
High-Performance Polymers: Benzimidazole is the core repeating unit in polybenzimidazole (PBI), a class of polymers known for exceptional thermal and chemical stability. While not a direct monomer for traditional PBI synthesis, this compound could be explored as a functional additive or co-monomer to create new polymers with tailored properties, such as improved solubility or specific binding capabilities.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based molecules are frequently used as linkers in MOF synthesis. mdpi.comresearchgate.net The bidentate coordination ability of this compound makes it a promising candidate for designing novel MOFs. The resulting frameworks could possess unique pore environments decorated with amide functionalities, making them potentially suitable for applications in selective gas adsorption or as heterogeneous catalysts.
Corrosion Inhibitors: Benzimidazole derivatives have been shown to be effective corrosion inhibitors for metals like copper and steel in acidic environments. jocpr.com They function by adsorbing onto the metal surface through the nitrogen atoms, forming a protective film that prevents corrosive agents from reaching the surface. The presence of multiple potential binding sites (N, O atoms) in this compound could lead to strong adsorption and enhanced corrosion inhibition performance, a valuable property for materials protection.
Integration into Polymer Architectures for Functional Materials
The bifunctional nature of this compound makes it a promising candidate for integration into polymer architectures to create advanced functional materials. The benzimidazole ring contains a secondary amine (N-H), and the side chain possesses a secondary amide (N-H), both of which can serve as reactive sites for polymerization or grafting onto existing polymer backbones.
Potential routes for incorporation include:
Polycondensation Reactions: The N-H groups on the imidazole and amide moieties could potentially react with appropriate comonomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas. The resulting polymers would incorporate the benzimidazole unit directly into the main chain, potentially imparting enhanced thermal stability, specific recognition capabilities, or desirable photophysical properties to the bulk material.
Grafting onto Polymer Backbones: The molecule could be attached as a pendant group to polymers with reactive side chains. For example, it could be grafted onto polymers containing chloromethyl or epoxy groups. This approach would decorate the polymer with benzimidazole-acetamide moieties, which could then act as sites for metal coordination, hydrogen bonding-driven self-assembly, or as active sites in sensory materials.
The incorporation of this benzimidazole derivative is anticipated to enhance polymer properties such as thermal resistance, charge transport, and ion-binding capacity, making them suitable for applications in membranes, coatings, and electronic devices.
Development of Organic Semiconductors or Luminescent Materials
Benzimidazole derivatives are a significant class of compounds in the fields of organic electronics and photovoltaics due to their stability, high light absorptivity, and charge-transporting capabilities. bgsu.edu Many polycyclic benzimidazole derivatives have been identified as important n-type semiconductors, which are crucial for the fabrication of organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). bgsu.edunih.gov
The potential of this compound in this area stems from the electronic properties of the benzimidazole core. These compounds are known to be fluorescent and can serve as blue emitters in organic electronics. researchgate.net The specific substituents on the benzimidazole ring play a critical role in fine-tuning the emission maxima, fluorescence quantum yields, and redox potentials. researchgate.netelsevierpure.com For instance, the introduction of electron-withdrawing groups can induce a blue shift in the emission maximum and often leads to higher quantum yields. bgsu.edu
While the specific photophysical properties of this compound are not widely reported, data from analogous structures suggest its potential as a luminescent material. The combination of the aromatic benzimidazole system, which acts as a fluorophore, with the N-methylacetamide side chain could influence intermolecular interactions in the solid state, affecting properties like aggregation-induced emission.
Table 1: Photophysical and Semiconductor Properties of Related Benzimidazole Derivatives
| Compound Class | Emission Color | Quantum Yield (ΦF) | Electron Mobility (μe) | Reference |
|---|---|---|---|---|
| Naphthalene (B1677914) Tetracarboxylic Bisbenzimidazole (NTCBI) | - | - | ~10⁻² cm²/V·s | elsevierpure.com |
| Fluorinated NTCBI | Blue-shifted emission | 82% | Higher than NTCBI | bgsu.edu |
| Perylene Tetracarboxylic Bisbenzimidazole (PTCBI) | - | - | n-type semiconductor | bgsu.edu |
Utility in Analytical Chemistry and Sensor Development
The structural features of this compound, specifically the hydrogen bond donor sites (imidazole and amide N-H) and acceptor sites (imidazole imine nitrogen and amide carbonyl oxygen), make it a highly promising candidate for applications in analytical chemistry, particularly in the development of chemosensors and specialized chromatography materials.
The design of optical chemosensors for detecting specific ions is a major research area, driven by the need for sensitive and selective monitoring in biological and environmental systems. semanticscholar.org Benzimidazole derivatives have been extensively investigated as recognition units in chemosensors for both cations and anions. researchgate.netrsc.org The imidazole ring's acidic N-H proton can interact with anions, while the imine nitrogen atom can coordinate with metal cations. nih.gov
The presence of both the benzimidazole ring and the N-methylacetamide side chain in the target molecule provides multiple binding sites that can cooperatively bind to target analytes.
Anion Sensing: The N-H protons of the benzimidazole and amide groups can form strong hydrogen bonds with basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govias.ac.in This binding event can trigger a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorometric sensor). nih.govmdpi.com In some systems, anion binding leads to deprotonation, causing a significant shift in the absorption spectrum. ias.ac.in
Cation Sensing: The imine nitrogen of the benzimidazole ring and the carbonyl oxygen of the amide group can act as a chelating site for various metal ions, such as Zn²⁺, Cu²⁺, and Ni²⁺. researchgate.netnih.gov Coordination to a metal ion can restrict intramolecular rotation and enhance the rigidity of the molecule, often leading to a "turn-on" fluorescence response through a chelation-enhanced fluorescence (CHEF) mechanism. researchgate.net
Table 2: Performance of Selected Benzimidazole-Based Chemosensors
| Sensor Backbone | Target Analyte(s) | Sensing Mechanism | Observable Change | Reference |
|---|---|---|---|---|
| Benzimidazole-Phenanthroline | F⁻, AcO⁻, Cl⁻, Br⁻, I⁻ | PET / Increased Rigidity | Fluorescence quenching or enhancement | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement | researchgate.net |
| Benzimidazole-BODIPY | HSO₄⁻ | Protonation | Color change (pink to yellow) | mdpi.comsemanticscholar.org |
The development of novel stationary phases for high-performance liquid chromatography (HPLC) is essential for achieving challenging separations. Mixed-mode stationary phases, which utilize multiple types of interactions (e.g., hydrophobic, electrostatic, hydrogen bonding), are particularly valuable. nih.gov The structure of this compound is well-suited for creating such a phase.
By chemically bonding this molecule to a support material like silica (B1680970) gel, a new stationary phase could be created. This phase would be capable of multiple interactions with analytes:
Reversed-Phase Interactions: The benzene (B151609) ring of the benzimidazole moiety provides hydrophobicity for retaining nonpolar analytes.
π-π Stacking: The aromatic benzimidazole system can engage in π-π stacking with analytes containing aromatic rings. nih.gov
Hydrogen Bonding: The N-H and C=O groups of the amide, along with the N-H and imine nitrogen of the imidazole, offer strong hydrogen bond donor and acceptor sites.
Anion-Exchange: Under acidic mobile phase conditions, the benzimidazole ring can be protonated, creating a positive charge and allowing for anion-exchange interactions. nih.gov
A stationary phase based on this molecule could offer unique selectivity for separating complex mixtures of acidic, basic, and neutral compounds, including polycyclic aromatic hydrocarbons, phenols, and various anions. nih.gov Studies on other benzimidazole-modified silica phases have demonstrated their effectiveness as robust mixed-mode stationary phases. nih.gov
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, higher-level structures from molecular components. The molecular framework of this compound is rich in functional groups that are adept at forming these interactions, making it an excellent building block for supramolecular assembly.
Hydrogen bonding is a primary driving force in the self-assembly of benzimidazole-containing molecules. researchgate.net The this compound molecule possesses a powerful combination of hydrogen bond donors and acceptors:
Donors: The imidazole N-H and the amide N-H.
Acceptors: The imidazole imine nitrogen (=N-) and the amide carbonyl oxygen (C=O).
This functionality allows for the formation of robust and directional hydrogen bonds, leading to predictable supramolecular synthons. For example, benzimidazole rings frequently form N-H···N hydrogen bonds, linking molecules into chains or dimers. researchgate.netnih.gov The amide group is also well-known for forming strong N-H···O=C interactions, which are fundamental to the structure of peptides and various synthetic polymers.
This dual capacity for hydrogen bonding suggests that this compound could readily self-assemble into one-, two-, or three-dimensional networks. nih.gov Furthermore, these same interactions make it an ideal candidate for co-crystal engineering. By combining it with other molecules (coformers) that have complementary hydrogen-bonding sites (e.g., carboxylic acids, phenols, or other heterocycles), it is possible to design and synthesize novel crystalline solids (co-crystals) with tailored physical properties, such as solubility, stability, and melting point.
Host-Guest Interactions and Molecular Recognition
While direct research on the host-guest chemistry of this compound is not extensively documented in publicly available literature, the inherent structural features of its benzimidazole core suggest a significant potential for participation in supramolecular chemistry. The benzimidazole moiety is a well-recognized participant in host-guest interactions and molecular recognition events, driven by its aromatic nature, hydrogen bonding capabilities, and potential for protonation.
The benzimidazole ring system can engage in a variety of non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, hydrophobic interactions, and ion-dipole interactions. These characteristics make it an attractive guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. The formation of inclusion complexes with these hosts can significantly alter the physicochemical properties of the benzimidazole guest, including its solubility, stability, and bioavailability.
For instance, studies on other benzimidazole derivatives have demonstrated their ability to form stable inclusion complexes with cucurbit[n]urils (Q[n]s). Cucurbit[n]urils are macrocyclic compounds with a hydrophobic cavity and two hydrophilic carbonyl-fringed portals. The hydrophobic benzimidazole portion of a guest molecule can be encapsulated within the cucurbituril (B1219460) cavity, while the more polar substituents can interact with the hydrophilic portals. Research on 2-heterocyclic substituted benzimidazole derivatives with tetramethyl cucurbituril (TMeQ) has shown the formation of 1:1 host-guest complexes. The primary driving forces for these interactions were identified as hydrogen bonding and ion-dipole interactions.
Similarly, cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with benzimidazole derivatives. The hydrophobic benzene part of the benzimidazole ring can be encapsulated within the cyclodextrin (B1172386) cavity. This encapsulation can enhance the aqueous solubility and stability of poorly soluble benzimidazole-containing compounds. For example, the complexation of benzimidazole-based ionic liquids with β-cyclodextrin has been studied to reduce their toxicity and explore potential applications in controlled drug release.
The ability of the benzimidazole nitrogen atoms to participate in hydrogen bonding and to be protonated also plays a crucial role in molecular recognition. The protonated form of benzimidazole derivatives often exhibits stronger binding affinities with macrocyclic hosts compared to the neutral form. This pH-dependent interaction can be exploited for the development of smart materials and drug delivery systems.
In the context of this compound, the N-methylacetamide substituent would likely influence its interaction with host molecules. The size, shape, and polarity of this side chain would affect the orientation and stability of the inclusion complex. It is plausible that the benzimidazole core would be the primary site for encapsulation within a hydrophobic cavity, while the N-methylacetamide group could engage in secondary interactions with the host's exterior or portal groups.
The molecular recognition capabilities of the benzimidazole scaffold also extend to interactions with biological macromolecules. Benzimidazole derivatives are known to interact with DNA and various proteins, often through a combination of intercalation, groove binding, and hydrogen bonding. This recognition is fundamental to the biological activities of many benzimidazole-containing compounds.
While the specific host-guest chemistry of this compound remains an area for future investigation, the well-established principles of supramolecular chemistry involving the benzimidazole scaffold provide a strong foundation for predicting its potential in this field.
Table of Host-Guest Interaction Data for Benzimidazole Derivatives
| Host Molecule | Guest Molecule (Benzimidazole Derivative) | Stoichiometry (Host:Guest) | Binding Constant (K) / Thermodynamic Parameters | Primary Driving Forces | Reference |
|---|---|---|---|---|---|
| Tetramethyl cucurbituril (TMeQ) | 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | 1:1 | ΔH = -33.5 kJ/mol, TΔS = -4.3 kJ/mol | Hydrogen bonding, Ion-dipole interactions | |
| Tetramethyl cucurbituril (TMeQ) | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | 1:1 | ΔH = -38.6 kJ/mol, TΔS = -8.5 kJ/mol | Hydrogen bonding, Ion-dipole interactions | |
| Tetramethyl cucurbituril (TMeQ) | 2-(1-Phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | 1:1 | ΔH = -22.7 kJ/mol, TΔS = 4.7 kJ/mol | Hydrogen bonding, Ion-dipole interactions | |
| β-Cyclodextrin (β-CD) | Benzimidazole-based ionic liquids | 1:1 | Not specified | Hydrophobic interactions | |
| Cucurbituril (CB7) | Albendazole (B1665689) | Not specified | Increased aqueous solubility by 2,000-fold | Encapsulation of the benzimidazole moiety | |
| Cucurbituril (CB7) | Thiabendazole | Not specified | Enhanced photostability | Encapsulation of the benzimidazole moiety |
Intermolecular Interactions and Solid State Characteristics of 2 1h Benzo D Imidazol 2 Yl N Methylacetamide
Hydrogen Bonding Networks and Their Influence on Crystal Packing
Without experimental data, one can only hypothesize the potential hydrogen bonding motifs. The molecule possesses key functional groups capable of acting as hydrogen bond donors and acceptors:
Donors: The imidazole (B134444) N-H group and the amide N-H group.
Acceptors: The imidazole nitrogen atom and the amide carbonyl oxygen atom.
π-π Stacking Interactions and Aromatic Stacking Geometries
The planar benzimidazole (B57391) ring is an aromatic system capable of engaging in π-π stacking interactions. mdpi.com These non-covalent interactions contribute significantly to the stabilization of the crystal lattice. Analysis of a known crystal structure would reveal the specific geometry of these interactions, which can be broadly categorized as:
Face-to-face: Where the aromatic rings are largely parallel and overlapping.
Parallel-displaced: Where the rings are parallel but offset from one another.
T-shaped (or edge-to-face): Where the edge of one aromatic ring points towards the face of another. nih.gov
Key parameters such as the interplanar distance between stacked rings and the slip angle would be calculated to quantify the nature and strength of these interactions.
Polymorphism and Co-Crystallization Phenomena
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability.
Control of Crystalline Forms through Solvent and Temperature
The formation of a specific polymorph can often be controlled by the conditions of crystallization, such as the choice of solvent, the rate of cooling, and the temperature. rsc.org Different solvents can promote different hydrogen bonding or stacking patterns, leading to different crystal packing. Without experimental studies on 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide, it is unknown whether it exhibits polymorphism.
Characterization of Polymorphic Forms (e.g., PXRD, DSC methodologies)
Should different crystalline forms of this compound be discovered, they would be characterized using a suite of analytical techniques:
Powder X-ray Diffraction (PXRD): This technique provides a unique "fingerprint" for each crystalline form based on the diffraction pattern of X-rays from the powder sample. Each polymorph would exhibit a distinct set of peaks at specific 2θ angles. google.com
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point and enthalpy of fusion. Different polymorphs typically have different melting points and may show solid-solid phase transitions at specific temperatures.
Table 1: Hypothetical PXRD and DSC Data for Two Polymorphs This table is for illustrative purposes only, as no experimental data is available.
| Polymorph | Characteristic PXRD Peaks (2θ) | DSC Melting Point (°C) |
|---|---|---|
| Form A | 10.2, 15.5, 20.8, 25.1 | 185.4 |
Solid-State Reactivity and Stability Under Various Conditions
The stability of the solid form under conditions of heat, humidity, and light is a critical parameter. The arrangement of molecules in the crystal lattice can influence its chemical reactivity. For instance, topochemical reactions can occur if reactive groups on adjacent molecules are favorably aligned within the crystal. rsc.org Stability studies would involve storing the compound under controlled conditions and periodically analyzing it for degradation or phase changes using techniques like PXRD and High-Performance Liquid Chromatography (HPLC).
Future Research Directions and Concluding Perspectives on 2 1h Benzo D Imidazol 2 Yl N Methylacetamide
Emerging Methodologies in Synthetic Organic Chemistry Relevant to Benzimidazoles
The synthesis of benzimidazole (B57391) derivatives has evolved significantly from traditional methods, with a strong emphasis on efficiency, sustainability, and diversity. While the Phillips method, involving the condensation of o-phenylenediamine (B120857) with carboxylic acids under acidic conditions, remains a fundamental approach, contemporary research has introduced more sophisticated and environmentally friendly strategies. ingentaconnect.comnih.gov
Modern synthetic routes increasingly incorporate principles of green chemistry to improve yields and reduce environmental impact. nih.govbenthamdirect.com Key emerging methodologies include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating methods. impactfactor.org
Catalyst-Driven Reactions: A wide range of catalysts are being employed to enhance the efficiency of benzimidazole synthesis. These include nanocatalysts, photocatalysts, and biocatalysts, which offer advantages such as reusability and milder reaction conditions. ingentaconnect.combenthamdirect.com For instance, cobalt ferrite (B1171679) nanoparticles and nano montmorillonite (B579905) clay have been successfully used as efficient heterogeneous catalysts. pnu.ac.ir
Solvent-Free and Metal-Free Conditions: To align with green chemistry principles, researchers are developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents and toxic metal catalysts. benthamdirect.com
These advanced methods provide powerful tools for creating libraries of benzimidazole derivatives, including modifications of 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide, for further investigation.
| Methodology | Catalyst/Conditions | Key Advantages | Source(s) |
| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | impactfactor.org |
| Nanocatalysis | Cobalt Ferrite Nanoparticles | High efficiency, reusability, mild conditions | |
| Photocatalysis | Light-sensitive catalysts | Environmentally friendly, uses light as an energy source | ingentaconnect.combenthamdirect.com |
| Solvent-Free Synthesis | Neat reaction conditions | Reduced solvent waste, simplified workup | benthamdirect.compnu.ac.ir |
| Metal-Free Synthesis | Organocatalysts | Avoids toxic/expensive metals, sustainable | nih.govbenthamdirect.com |
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding experimental design. For benzimidazole derivatives, computational approaches offer profound insights into their electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT): DFT calculations are widely used to optimize the molecular geometry of benzimidazole derivatives and to compute various electronic properties. doi.orgresearchgate.net This includes analyzing the Frontier Molecular Orbitals (HOMO and LUMO), the energy gap of which is crucial for understanding the molecule's stability and reactivity. researchgate.netmdpi.com The Molecular Electrostatic Potential (MESP) map, another DFT-derived property, helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These models establish a mathematical relationship between the structural features of a molecule and its physical properties or biological activity. doi.orgresearchgate.net For benzimidazoles, QSPR can be used to predict non-biological properties like corrosion inhibition efficiency. doi.org
Machine Learning (ML): ML models are increasingly being applied to develop predictive frameworks for the properties of chemical compounds. researchgate.net By training algorithms on datasets of known benzimidazole derivatives, it is possible to predict the properties of novel, unsynthesized compounds with a reasonable degree of accuracy. doi.org
Molecular Docking: This technique simulates the interaction between a small molecule and a larger macromolecule (like an enzyme or receptor). While heavily used in drug discovery, the principles can be applied to understand how benzimidazole derivatives might bind to surfaces or other materials in non-biological contexts. nih.govnih.gov
These computational tools allow for the high-throughput screening of virtual compounds, saving significant time and resources in the laboratory. researchgate.net
| Computational Technique | Application for Benzimidazoles | Predicted Properties | Source(s) |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO-LUMO gap, MESP, molecular geometry | doi.orgresearchgate.netresearchgate.net |
| QSPR/QSAR | Modeling structure-property relationships | Corrosion inhibition, physical properties | doi.orgresearchgate.net |
| Machine Learning (ML) | Predictive modeling from large datasets | Inhibition efficiencies, various molecular properties | doi.orgresearchgate.net |
| Molecular Docking | Simulating binding interactions | Binding affinity and mode to various targets/surfaces | nih.govnih.gov |
Exploration of Novel Non-Biological Applications
While the majority of research on benzimidazoles has been driven by their significant pharmacological activities, their unique chemical structure makes them suitable for a variety of non-biological applications, particularly in material science. ingentaconnect.comamrita.edu The exploration of these applications for compounds like this compound could open up new avenues of research.
Corrosion Inhibitors: Benzimidazole derivatives have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Their mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective layer. The presence of heteroatoms (nitrogen) and aromatic rings facilitates this adsorption process. doi.orgnih.gov
Chemosensors and Fluorescent Materials: The benzimidazole ring is a fluorophore, and its derivatives can exhibit interesting photophysical properties. This makes them candidates for the development of chemosensors, where a change in fluorescence upon binding to a specific analyte (like a metal ion) can be used for detection. nih.gov
Crystal Engineering: The ability of the benzimidazole moiety to form hydrogen bonds makes it a valuable building block in crystal engineering, allowing for the design and synthesis of supramolecular structures with specific architectures and properties. nih.gov
| Application Area | Underlying Property of Benzimidazole | Potential Function | Source(s) |
| Material Science | Adsorption via heteroatoms and π-electrons | Corrosion inhibition for metals | doi.orgnih.gov |
| Analytical Chemistry | Inherent fluorescence | Development of chemosensors for analyte detection | nih.gov |
| Supramolecular Chemistry | Hydrogen bonding capability | Building blocks for crystal engineering | nih.gov |
| Catalysis | Ligating ability | Component of asymmetric catalysts | nih.gov |
Challenges and Opportunities in Further Research on the Compound
Future research on this compound and its analogues will face several challenges that also present significant opportunities for innovation.
Challenges:
Synthetic Complexity: While new methods are emerging, achieving high yields, purity, and scalability for specific derivatives can still be a challenge. impactfactor.orgfrontiersin.org
Limited Solubility: Benzimidazole derivatives can suffer from poor solubility in common solvents, which can complicate their synthesis, purification, and application. ijpsjournal.com
Comprehensive Characterization: Thoroughly understanding the physicochemical properties of new derivatives requires extensive and sometimes costly analytical techniques.
Opportunities:
Greener Synthesis: There is a continuous opportunity to develop more sustainable and cost-effective synthetic routes, reducing the reliance on harsh reagents and solvents. benthamdirect.com
Structure-Property Elucidation: A systematic study of how structural modifications to the this compound core affect its properties can lead to the rational design of molecules for specific applications. ijpsjournal.com
Computational Guidance: Leveraging predictive computational models can de-risk and accelerate the discovery process, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net
New Material Discovery: Exploring the potential of these compounds in areas like organic electronics or functional polymers remains a largely untapped opportunity.
Interdisciplinary Approaches for Comprehensive Understanding
A holistic understanding and exploitation of this compound will necessitate a convergence of expertise from various scientific disciplines. The complexity of modern chemical research demands collaboration to bridge gaps between synthesis, characterization, and application.
Synthetic Chemistry and Computational Science: The synergy between synthetic organic chemists and computational chemists is vital. Predictive models can guide synthetic targets, while experimental results provide crucial data to refine and validate the computational models. doi.orgresearchgate.net
Chemistry and Material Science: Collaboration between chemists who synthesize novel benzimidazole derivatives and material scientists who can characterize their physical properties (e.g., corrosion resistance, optical properties) is essential for developing new functional materials. doi.orgamrita.edu
Chemistry and Physics: A deep understanding of the electronic and photophysical properties of these compounds requires the application of principles and techniques from physics, which can inform their potential use in fluorescent materials or electronic devices. nih.gov
By fostering these interdisciplinary collaborations, the scientific community can move beyond isolated studies and build a comprehensive knowledge base for the benzimidazole class of compounds. This integrated approach will be the key to overcoming existing challenges and realizing the full scientific and technological potential of molecules like this compound.
Q & A
Q. What are the common synthetic routes for 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving condensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For example, intermediates like (1H-benzo[d]imidazol-2-yl)methanamine are first prepared through reactions with benzaldehyde under reflux, followed by acetylation using methyl acetamide derivatives. Structural characterization employs FT-IR, -NMR, -NMR, and elemental analysis to confirm purity and regiochemistry .
Q. How is the antimicrobial activity of benzimidazole derivatives like this compound evaluated?
Antimicrobial assays involve testing against Gram-positive/negative bacteria and fungi using disk diffusion or microdilution methods. For instance, derivatives substituted with thiazolidinone or arylidene groups are screened for minimum inhibitory concentration (MIC), with structural modifications (e.g., nitro or methoxy substituents) shown to enhance activity against Candida species .
Q. What spectroscopic techniques are critical for confirming the structure of benzimidazole-based compounds?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm).
- NMR : -NMR confirms proton environments (e.g., methylacetamide protons at δ 2.8–3.1 ppm), while -NMR resolves carbonyl and aromatic carbons.
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of α-glycosidase inhibition by benzimidazole derivatives?
Docking simulations (e.g., using AutoDock Vina) model interactions between the compound’s benzimidazole core and enzyme active sites. For example, hydrophobic interactions with residues like Phe649 and hydrogen bonding with Asp616 in α-glycosidase correlate with inhibitory activity. Substituents like arylthiazole-triazole groups enhance binding affinity by filling hydrophobic pockets .
Q. What strategies optimize the antitumor activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that chloro-substituted quinoline hybrids (e.g., 2-chloro-3-(1H-benzimidazol-2-yl)quinoline) induce apoptosis in cancer cells via caspase-3 activation and mitochondrial membrane depolarization. Modifications at the acetamide moiety (e.g., introducing electron-withdrawing groups) improve cytotoxicity (IC < 10 µM in HepG2 cells) .
Q. How do conflicting data on benzimidazole fluorescence properties arise, and how can they be resolved?
Discrepancies in Stokes shift or quantum yield often stem from solvent polarity, substituent effects, or aggregation-induced emission. For instance, hydroxyl-substituted derivatives exhibit strong fluorescence in polar solvents due to excited-state intramolecular proton transfer (ESIPT), while methoxy groups may quench fluorescence via electron donation. Time-resolved spectroscopy and solvent-dependent studies clarify these mechanisms .
Q. What experimental design considerations are critical for synthesizing benzimidazole-metal complexes?
Ligand design must balance steric and electronic factors. For example, 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) forms stable Zn(II) or Cu(II) complexes via N,N-chelating sites. Reaction conditions (e.g., pH, solvent) are optimized to prevent ligand degradation, while X-ray crystallography confirms octahedral or square-planar geometries .
Methodological Considerations
Q. How can contradictory results in enzyme inhibition assays be addressed?
Variations in assay protocols (e.g., enzyme source, substrate concentration) may lead to inconsistent IC values. Standardizing conditions (e.g., using recombinant enzymes and fixed substrate concentrations) and validating via Lineweaver-Burk plots can resolve discrepancies. For α-glycosidase, pre-incubating the compound with the enzyme ensures competitive inhibition is accurately measured .
Q. What synthetic modifications improve the bioavailability of benzimidazole derivatives?
Introducing hydrophilic groups (e.g., sulfonamides) or prodrug strategies (e.g., esterification of acetamide) enhances solubility. Pharmacokinetic studies in rodent models show that N-methylation reduces first-pass metabolism, increasing plasma half-life by ~2-fold .
Q. How are computational methods integrated into the design of benzimidazole-based fluorescent probes?
Density functional theory (DFT) calculations predict electronic transitions and optimize ESIPT efficiency. For example, substituting the benzimidazole core with electron-donating groups (e.g., -OH) stabilizes the keto-enol tautomer, achieving a Stokes shift >200 nm, which is validated via fluorescence spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
